o-(Piperidinocarbonyl)benzoic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to o-(Piperidinocarbonyl)benzoic acid often involves complex organic reactions, including condensation, functionalization, and catalysis. For example, the synthesis of acetatopalladium(II) complexes with piperidine derivatives showcases the application of catalytic processes in forming compounds with intricate molecular structures (Keesara, Babu, & Pal, 2017). Additionally, direct functionalization of N-H/α,α,β,β-C(sp3)-H of piperidine through an azomethine ylide route demonstrates innovative approaches to synthesize spirooxindoles, indicating the versatility of piperidine-based compounds in synthesis (Du et al., 2017).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the properties and reactivity of a compound. X-ray crystallography and NMR spectroscopy are commonly used techniques for this purpose. For instance, the crystal and molecular structure of a complex between piperidine-3-carboxylic acid and p-hydroxybenzoic acid was elucidated using X-ray diffraction, providing insights into the hydrogen bonding and molecular conformation (Dega‐Szafran, Jaskólski, & Szafran, 2007).
Chemical Reactions and Properties
Piperidine derivatives participate in a variety of chemical reactions, including amidation, amination, and C-H functionalization. The Rh(III)-catalyzed direct ortho-CH amidation/amination of benzoic acids with N-chlorocarbamates and N-chloromorpholines is a notable example, yielding anthranilic acids (Ng, Zhou, & Yu, 2014). Such reactions demonstrate the chemical versatility and reactivity of piperidine-based compounds.
Physical Properties Analysis
The physical properties of o-(Piperidinocarbonyl)benzoic acid and related compounds, including solubility, melting point, and crystal structure, are influenced by their molecular structure. The conformation and intermolecular interactions within crystals, such as hydrogen bonding, play a significant role in determining these properties. For example, the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid reveals the influence of molecular conformation on the packing and physical properties of the compound (Faizi, Ahmad, & Golenya, 2016).
Chemical Properties Analysis
The chemical properties of o-(Piperidinocarbonyl)benzoic acid, such as acidity, basicity, reactivity towards nucleophiles and electrophiles, and stability, are determined by its functional groups. Studies on similar compounds highlight the role of substituents in affecting reactivity and stability. For instance, the synthesis and evaluation of piperidine derivatives as inhibitors showcase the influence of substituents on the biological activity and chemical reactivity of piperidine-based compounds (Picard et al., 2000).
Scientific Research Applications
1. Corrosion Inhibition
- Summary of Application: Benzoic acid derivatives have been investigated as corrosion inhibitors for AISI 316 stainless steel in hydrochloric acid medium .
- Methods of Application: The inhibition efficiency was evaluated using weight loss, open circuit potential, potentiodynamic polarization method, electrochemical impedance spectroscopy, and scanning electron microscopy analysis .
- Results: The results showed that the inhibition efficiency of these inhibitors increased with the increase in concentration . Quantum chemical calculations and Monte Carlo simulations were also used for further insight into the adsorption mechanism of the inhibitor molecules .
2. Photocatalytic Upcycling
- Summary of Application: Acridinium salts have been used for upcycling polystyrene into benzoic acid by photoredox catalysis .
- Methods of Application: The study used a combined computational-experimental approach for acridinium catalyst design .
- Results: A non-intuitive fluorinated acridinium catalyst was identified that outperforms other candidates for converting polystyrene to benzoic acid in useful yields at low catalyst loadings .
3. Substituted Benzoic Acids
- Summary of Application: Substituted benzoic acids play a crucial role in organic chemistry. The presence of electron-withdrawing groups can stabilize the conjugate base of benzoic acid, making the acid more acidic .
- Methods of Application: The acidity of substituted benzoic acids can be studied using various methods, including titration and spectroscopic techniques .
- Results: Electron-withdrawing groups activate the benzene ring to electrophilic attack and make benzoic acids less acidic .
4. Electrophilic Substitutions
- Summary of Application: Substituent effects in electrophilic substitutions are significant in organic chemistry. The presence of a substituent on the benzene ring can affect the reactivity and orientation of the reaction .
- Methods of Application: The effects of substituents on electrophilic substitutions can be studied using various experimental and computational methods .
- Results: Some substituents activate the ring, making it more reactive than benzene, while others deactivate the ring, making it less reactive .
5. Benzylic Bromination
- Summary of Application: Benzylic bromination is a useful reaction that allows for the employment of all the reactions of alkyl halides .
- Methods of Application: The benzylic bromination reaction can be carried out using various brominating agents .
- Results: The products of benzylic bromination can be used in further substitution and elimination reactions .
6. Benzylic Bromination
- Summary of Application: Benzylic bromination is a useful reaction that allows for the employment of all the reactions of alkyl halides .
- Methods of Application: The benzylic bromination reaction can be carried out using various brominating agents .
- Results: The products of benzylic bromination can be used in further substitution and elimination reactions .
Safety And Hazards
Future Directions
Benzoic acid derivatives, including “o-(Piperidinocarbonyl)benzoic acid”, are extensively employed in co-crystal engineering for materials research and pharmaceutical applications . They have been extensively studied using experimental and computational techniques with a view of understanding the structure–property relations .
properties
IUPAC Name |
2-(piperidine-1-carbonyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-12(14-8-4-1-5-9-14)10-6-2-3-7-11(10)13(16)17/h2-3,6-7H,1,4-5,8-9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUIFJPSZVWHIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80174218 | |
Record name | Benzoic acid, o-(piperidinocarbonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80174218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
o-(Piperidinocarbonyl)benzoic acid | |
CAS RN |
20320-44-9 | |
Record name | O-(Piperidinocarbonyl)-benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020320449 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | o-(Piperidinocarbonyl)benzoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175179 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, o-(piperidinocarbonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80174218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-(PIPERIDINOCARBONYL)-BENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M0TMG2SGU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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